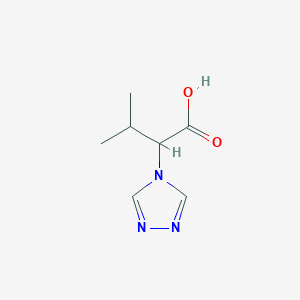
3-甲基-2-(4H-1,2,4-三唑-4-基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms. Triazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science .
科学研究应用
3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid has several scientific research applications:
作用机制
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to exhibit cytotoxic activities against various tumor cell lines .
Mode of Action
The exact mode of action of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid is currently unknown due to the lack of specific studies on this compound . It is known that 1,2,4-triazole derivatives can interact with biological targets through hydrogen bonding, owing to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Related 1,2,4-triazole compounds have been shown to interfere with the function of various enzymes and receptors, thereby affecting multiple biochemical pathways .
Result of Action
Related 1,2,4-triazole compounds have been found to exhibit cytotoxic activities against various tumor cell lines .
生化分析
Biochemical Properties
Triazole compounds, including 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid, are capable of binding in the biological system with a variety of enzymes and receptors . This interaction is facilitated by their unique structure, which allows them to form hydrogen bonds and dipole interactions with biological receptors
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and cofactors
准备方法
The synthesis of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formic acid to yield the triazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid can undergo various chemical reactions, including:
相似化合物的比较
3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid can be compared with other triazole derivatives, such as:
4-methyl-4H-1,2,4-triazole-3-thiol: This compound has a similar triazole ring but with a thiol group, leading to different chemical and biological properties.
1,2,4-triazole-3-carboxylic acid: Another triazole derivative with a carboxylic acid group, used in different applications.
The uniqueness of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives .
属性
IUPAC Name |
3-methyl-2-(1,2,4-triazol-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)6(7(11)12)10-3-8-9-4-10/h3-6H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBDYKLLDZPIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=NN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247634-81-6 |
Source


|
| Record name | 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-methoxyphenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide](/img/structure/B2443718.png)
![N-(2,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2443719.png)
![N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/new.no-structure.jpg)
![1-Iodo-3-propylbicyclo[1.1.1]pentane](/img/structure/B2443723.png)


![(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2443727.png)


![2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2443736.png)



